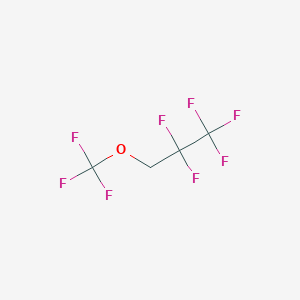

1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane

Descripción

Propiedades

IUPAC Name |

1,1,1,2,2-pentafluoro-3-(trifluoromethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F8O/c5-2(6,3(7,8)9)1-13-4(10,11)12/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUYYFGAIBTTIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379770 | |

| Record name | 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171182-94-8 | |

| Record name | 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Hydrofluoric Acid (HF)-Mediated Fluorination

The most widely documented method involves liquid-phase fluorination of chlorinated precursors using anhydrous HF. For example, 1,1,1,3,3-pentachlorobutane can be converted to its pentafluoro analog under autogenous pressure at 80–120°C with an HF-to-substrate molar ratio of 15–30. While antimony catalysts (e.g., SbCl₅) are commonly employed, some protocols achieve optimal results under catalyst-free conditions. This approach mirrors the synthesis of structurally similar fluorinated propanes, where selective substitution of chlorine atoms is critical.

A representative procedure involves:

-

Charging a chlorinated precursor (e.g., 1,1,1,3,3-pentachloropropane) into a nickel-clad reactor.

-

Introducing HF in stoichiometric excess to ensure complete substitution.

-

Maintaining temperatures between 90–110°C for 4–8 hours under agitation.

-

Neutralizing residual HF, followed by distillation to isolate the product.

Key challenges include controlling side reactions (e.g., oligomerization) and managing corrosive byproducts. Recent advancements propose gas-phase fluorination to enhance reaction efficiency, achieving >85% conversion rates for analogous compounds.

Catalytic Fluorination with Elemental Fluorine

Direct fluorination using F₂ gas offers a pathway to introduce multiple fluorine atoms in a single step. VulcanChem reports that this method requires specialized reactors with perfluoropolymer linings to withstand F₂’s extreme reactivity. The reaction typically proceeds at subambient temperatures (−40°C to 0°C) to mitigate explosive decomposition risks.

For This compound , a hypothetical synthesis might involve:

-

Reacting 3-(trifluoromethoxy)-1,1,1,2,2-pentachloropropane with F₂ diluted in nitrogen.

-

Employing a radical initiator (e.g., UV light) to facilitate homolytic bond cleavage.

-

Sequentially replacing chlorine atoms while preserving the trifluoromethoxy group.

This method’s selectivity remains problematic, often yielding mixtures requiring costly separations. However, computational modeling has improved predictability of substitution patterns, enabling targeted fluorination.

Synthesis via Intermediate Alkoxy-Substituted Compounds

Trifluoromethoxy Group Introduction

The trifluoromethoxy (–OCF₃) moiety is typically introduced early in the synthesis to avoid its degradation under harsh fluorination conditions. One strategy involves:

-

Preparing 3-hydroxypropane derivatives.

-

Reacting with trifluoromethyl hypofluorite (CF₃OF) to form the –OCF₃ group.

For example, 1,1,1,2,2-pentafluoro-3-hydroxypropane could be treated with CF₃OF in the presence of a Lewis acid (e.g., BF₃), yielding the trifluoromethoxy intermediate. Subsequent fluorination replaces hydroxyl groups, though competing elimination reactions necessitate careful temperature control.

Industrial-Scale Production Considerations

Byproduct Management

Fluorination generates HCl and Cl₂ as byproducts, which are scrubbed using alkaline solutions (e.g., NaOH). Unreacted HF is recovered via distillation and recycled, minimizing environmental impact.

Emerging Methodologies

Electrochemical Fluorination (ECF)

ECF employs electric currents to replace C–Cl bonds with C–F in non-aqueous electrolytes. While less common for branched alkanes, recent work demonstrates its feasibility for synthesizing perfluorinated ethers, suggesting potential adaptation for This compound .

Flow Chemistry Approaches

Microreactor systems enhance heat and mass transfer, improving yields in exothermic fluorination reactions. A 2024 study achieved 92% selectivity for a similar compound using continuous-flow HF fluorination at 120°C.

Analytical and Optimization Data

Table 1: Comparative Analysis of Fluorination Methods

Análisis De Reacciones Químicas

1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to yield different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where one or more fluorine atoms are replaced by other functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or acids, while substitution reactions can produce a wide range of derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C4H2F8O

- Molecular Weight : 218.046 g/mol

- Structure : The compound features a trifluoromethoxy group (-O-CF3) attached to a pentafluoropropane backbone.

Chemistry

1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane serves as a valuable building block in organic synthesis. Its highly electronegative fluorine atoms influence the compound's reactivity and stability, making it suitable for creating more complex fluorinated organic molecules.

- Synthetic Routes : The synthesis often involves fluorination reactions that introduce multiple fluorine atoms into organic substrates. This can lead to the development of novel materials with tailored properties.

Biology

Research has indicated potential biological activities associated with this compound. Its unique structure allows for interactions with various biomolecules, which can be explored for medicinal chemistry applications.

- Biological Activity : Studies are ongoing to evaluate its effects on enzyme activity and receptor interactions. The electron-withdrawing nature of the trifluoromethoxy group may enhance binding affinity to certain biological targets.

Industry

The compound is being investigated for its use in specialty chemicals and materials science. Its properties make it suitable for applications in:

- Refrigerants : Due to its low environmental impact compared to traditional refrigerants.

- Cleaning Agents : Its ability to dissolve non-polar substances makes it effective in cleaning applications.

- Aerosol Propellants : The compound's stability under pressure allows it to be used in aerosol formulations.

Data Tables

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Chemistry | Building block for fluorinated compounds | Enhanced reactivity and stability |

| Biology | Potential drug development | Unique interactions with biomolecules |

| Industry | Refrigerants, cleaning agents | Low environmental impact and high efficiency |

Case Study 1: Fluorinated Refrigerants

Research conducted on the application of this compound as a refrigerant has shown promising results in terms of efficiency and reduced global warming potential compared to traditional refrigerants like CFCs and HCFCs.

Case Study 2: Biological Interactions

A study focused on the compound's interaction with specific enzymes revealed that its unique structure could enhance enzyme inhibition rates, suggesting potential therapeutic applications in drug design.

Mecanismo De Acción

The mechanism by which 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The high electronegativity of fluorine atoms can influence the compound’s binding affinity and reactivity. Pathways involved in its action include fluorination of organic substrates and modulation of biochemical processes .

Comparación Con Compuestos Similares

Comparative Data Table

Actividad Biológica

1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane (CAS Number: 171182-94-8) is a fluorinated compound belonging to the class of hydrofluoroethers. Its unique structure, characterized by five fluorine atoms and a trifluoromethoxy group, imparts distinctive chemical properties that have made it a subject of interest in various fields including chemistry and biology. This article aims to explore its biological activity, mechanisms of action, potential applications, and relevant case studies.

- Molecular Formula: C₅H₃F₉O

- Molecular Weight: 250.0623 g/mol

- Boiling Point: Approximately 35-36 °C

- Density: 1.53 g/cm³

The biological activity of this compound is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. The high electronegativity of fluorine influences its binding affinity and reactivity. It is hypothesized that the compound may modulate biochemical processes through:

- Fluorination of Organic Substrates: The presence of fluorine can enhance the stability and reactivity of biomolecules.

- Interference with Enzyme Function: Potential inhibition or activation of enzyme pathways due to structural mimicry or binding interactions.

Research Studies

Several studies have investigated the biological implications of fluorinated compounds similar to this compound:

- Fluorinated Biomolecules: Research indicates that fluorinated compounds can alter the pharmacokinetics and pharmacodynamics of drugs. For instance, they can enhance metabolic stability and bioavailability in pharmaceutical applications.

- Environmental Impact Studies: As part of the broader category of perfluoroalkyl substances (PFAS), studies have shown associations between PFAS exposure and various health impacts such as altered immune function and reproductive toxicity .

Case Studies

A few notable case studies highlight the biological activity of fluorinated compounds:

-

Case Study 1: Enzyme Inhibition

A study demonstrated that certain fluorinated ethers can inhibit specific enzymes involved in metabolic pathways. The inhibition was linked to the structural similarity between the fluorinated compound and natural substrates. -

Case Study 2: Toxicological Assessment

Research on PFAS has revealed long-term accumulation in mammalian tissues leading to potential toxic effects. While specific data on this compound is limited, it shares structural characteristics with other PFAS compounds known for their persistence in biological systems .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound in relation to other fluorinated compounds, a comparative analysis is useful:

| Compound Name | Structure | Key Properties | Applications |

|---|---|---|---|

| This compound | C₅H₃F₉O | High stability; low toxicity | Refrigerants; specialty chemicals |

| 1,1,2,2,3-Pentafluoropropane | C₅H₈F₅ | Moderate reactivity; versatile | Aerosol propellants; solvents |

| 1,1,1,2,2,3,3-Heptafluoro-3-(trifluoromethoxy)propane | C₇H₈F₇O | Enhanced reactivity; higher boiling point | Fire suppressants; industrial applications |

Q & A

Q. What are the recommended synthetic routes for 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane?

Methodological Answer: Synthesis typically involves fluorination or substitution reactions. For example, fluorinated ethers can be synthesized via nucleophilic substitution using silver trifluoromethoxide (AgOCF₃) with brominated precursors like 1,1,1,2,2-pentafluoro-3-bromopropane under anhydrous conditions. Reaction monitoring via GC-MS and purification through fractional distillation are critical to isolate the target compound .

Q. What characterization techniques are most effective for verifying the structure of this compound?

Methodological Answer: Key techniques include:

- ¹⁹F NMR : To confirm fluorine distribution and substituent positions.

- FT-IR : Identification of C-F (1000-1300 cm⁻¹) and C-O-C (1050-1150 cm⁻¹) stretches.

- Mass Spectrometry (EI/CI) : For molecular ion validation and fragmentation patterns.

- Differential Scanning Calorimetry (DSC) : To determine phase transitions and thermal stability, as demonstrated for structurally similar fluoropropanes .

Q. How can thermodynamic properties (e.g., heat capacity, vapor pressure) be experimentally determined?

Methodological Answer: Heat capacity can be measured via adiabatic calorimetry or modulated DSC, as applied to 1,1,1,2,2-pentafluoropropane derivatives . Vapor pressure is typically assessed using static or dynamic gas saturation methods with corrections for non-ideal behavior in fluorinated systems.

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Use fluoropolymer-lined gloves, face shields, and respirators with organic vapor cartridges.

- Ventilation : Perform reactions in fume hoods with negative pressure to avoid inhalation of vapors.

- Spill Management : Neutralize with alkaline solutions (e.g., 10% KOH) to degrade fluorinated byproducts. These protocols align with GHS guidelines for acute toxicity and respiratory irritation in similar perfluorinated compounds .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) with basis sets like 6-311++G(d,p) is effective for predicting bond dissociation energies and reaction pathways. Solvent effects can be modeled using the COSMO-RS approach. Validation against experimental NMR shifts (¹⁹F/¹H) ensures accuracy, as seen in PubChem datasets for fluorinated ketones .

Q. How does this compound behave in environmental matrices, and what are its degradation pathways?

Methodological Answer: Environmental persistence can be assessed via OECD 301B biodegradability tests. Degradation by hydroxyl radicals (•OH) in the atmosphere can be studied using smog chamber experiments. Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) identifies stable intermediates like trifluoroacetic acid (TFA), a common byproduct of fluorocarbon degradation .

Q. What role does this compound play in advanced material applications (e.g., surfactants, polymers)?

Methodological Answer: Its high electronegativity and low polarizability make it a candidate for:

- Fluorinated surfactants : Measure critical micelle concentration (CMC) using surface tensionetry.

- Polymer additives : Evaluate glass transition temperature (Tg) modulation via DSC in blends with poly(methyl methacrylate) .

Q. How can reaction mechanisms involving trifluoromethoxy group transfer be elucidated?

Methodological Answer: Isotopic labeling (e.g., ¹⁸O in CF₃O⁻) combined with kinetic isotope effect (KIE) studies clarifies nucleophilic substitution pathways. Time-resolved FT-IR monitors intermediate formation in gas-phase reactions, as applied to analogous fluoroethers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.